

N-Alkylformamides: A Comprehensive Technical Review for Drug Discovery and Development

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Compound of Interest

Compound Name: *N*-Heptylformamide

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An in-depth exploration of the synthesis, physicochemical properties, biological activities, and therapeutic potential of N-alkylformamides.

Introduction

N-alkylformamides are a class of organic compounds characterized by a formyl group attached to a nitrogen atom, which is further substituted with one or two alkyl groups. These compounds have garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development, owing to their diverse biological activities and utility as synthetic intermediates. Their roles range from being solvents in chemical reactions to exhibiting potent anticancer and cytotoxic properties. This technical guide provides a comprehensive review of N-alkylformamides, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of N-alkylformamides are crucial for understanding their behavior in biological systems and for designing new drug candidates. These properties, which include boiling point, melting point, density, and solubility, vary with the nature and size of the alkyl substituents. A summary of the key physicochemical properties for a homologous series of simple N-alkylformamides is presented in Table 1. Generally, as the length of the alkyl chain increases, the boiling point and density tend to increase, while water solubility decreases.[1][2][3][4][5][6][7][8][9]

Table 1: Physicochemical Properties of Selected N-Alkylformamides

Compound Name	Alkyl Group(s)	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)	Water Solubility
Formamide	-	CH ₃ NO	45.04	210	2-3	1.133	Miscible[4][8]
N-Methylformamide	-CH ₃	C ₂ H ₅ NO	59.07	198	-3.3	1.0054	Miscible[1][3]
N-Ethylformamide	-C ₂ H ₅	C ₃ H ₇ NO	73.09	208-210	-60	0.957	Miscible
N,N-Dimethylformamide	-CH ₃ , -CH ₃	C ₃ H ₇ NO	73.09	153	-61	0.944	Miscible[9]
N-Propylformamide	-C ₃ H ₇	C ₄ H ₉ NO	87.12	222	-	0.938	Soluble
N-Ethyl-N-methylformamide	-C ₂ H ₅ , -CH ₃	C ₄ H ₉ NO	87.12	174-176	-	0.904	-[5]
N-Butylformamide	-C ₄ H ₉	C ₅ H ₁₁ NO	101.15	235	-	0.921	Slightly Soluble
N-Methyl-N-propylformamide	-CH ₃ , -C ₃ H ₇	C ₅ H ₁₁ NO	101.15	190-192	-	-	-[6]

Synthesis of N-Alkylformamides

The synthesis of N-alkylformamides is a fundamental transformation in organic chemistry with numerous reported methods. The most common approach involves the N-formylation of primary or secondary amines using various formylating agents.

Common Formylating Agents and Reaction Conditions

Several reagents can be employed for the formylation of amines, each with its own advantages and limitations. A comparative summary of common formylating agents and their typical reaction conditions is provided in Table 2.

Table 2: Comparison of Common N-Formylation Methods

Formylating Agent	Catalyst/Conditions	Amine Substrate	Typical Yield (%)	Reference
Formic Acid	Toluene, Dean-Stark trap, reflux	Primary and Secondary Amines	94-99%	[10]
Formic Acid	Zeolite A, solvent-free, room temp.	4-Chloroaniline	95%	[11]
Formic Acid	NP@SO ₃ H, ethanol, room temp.	Aromatic Amines	85-96%	[12]
Acetic Formic Anhydride	In situ generation, -20 °C	Primary and Secondary Amines	97-100%	[13]
N-Formyl Imide	p-TsOH·H ₂ O, water	Primary and Secondary Amines	-	[14]
Methanol	AuPd-Fe ₃ O ₄ , CsOH·H ₂ O	Secondary Amines	58-85%	[15]

Biological Activities of N-Alkylformamides

N-alkylformamides exhibit a wide spectrum of biological activities, with their potential as anticancer agents being a primary area of investigation. The cytotoxicity of these compounds is highly dependent on the nature of the alkyl substituents and the cell line being tested.

Anticancer and Cytotoxic Activity

Numerous studies have evaluated the in vitro anticancer activity of N-alkylformamide derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) is a key parameter used to quantify the potency of a compound in inhibiting biological processes, such as cell proliferation. A compilation of IC_{50} values for selected N-alkylformamide derivatives is presented in Table 3. Structure-activity relationship (SAR) studies suggest that the presence and nature of the alkyl groups significantly influence the cytotoxic potential of these molecules.

[\[16\]](#)[\[17\]](#)[\[18\]](#)

Table 3: Cytotoxic Activity (IC_{50}) of Selected N-Alkylformamide Derivatives Against Cancer Cell Lines

Compound	Cell Line	IC ₅₀ (μM)	Reference
4-(4-formamidophenylamino)-N-methylpicolinamide (5q)	HepG2 (Liver)	0.87	[12]
4-(4-formamidophenylamino)-N-methylpicolinamide (5q)	HCT116 (Colon)	1.02	[12]
N-methylformamide (NMF) derivative	M5076 Ovarian Sarcoma	-	[16]
N-methylformamide (NMF) derivative	TLX5 Lymphoma	-	[16]
Neoantimycin derivative (with N-formyl group)	Drug-resistant colon cancer cells	-	
Neoantimycin derivative (with N-formyl group)	Drug-resistant gastric cancer cells	-	

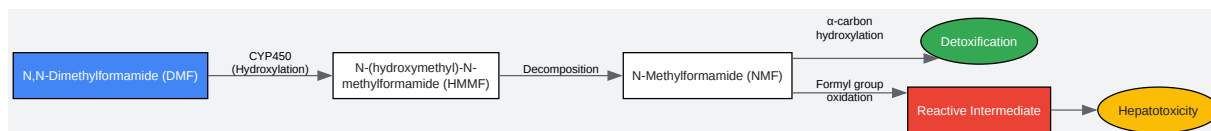
Signaling Pathways and Mechanisms of Action

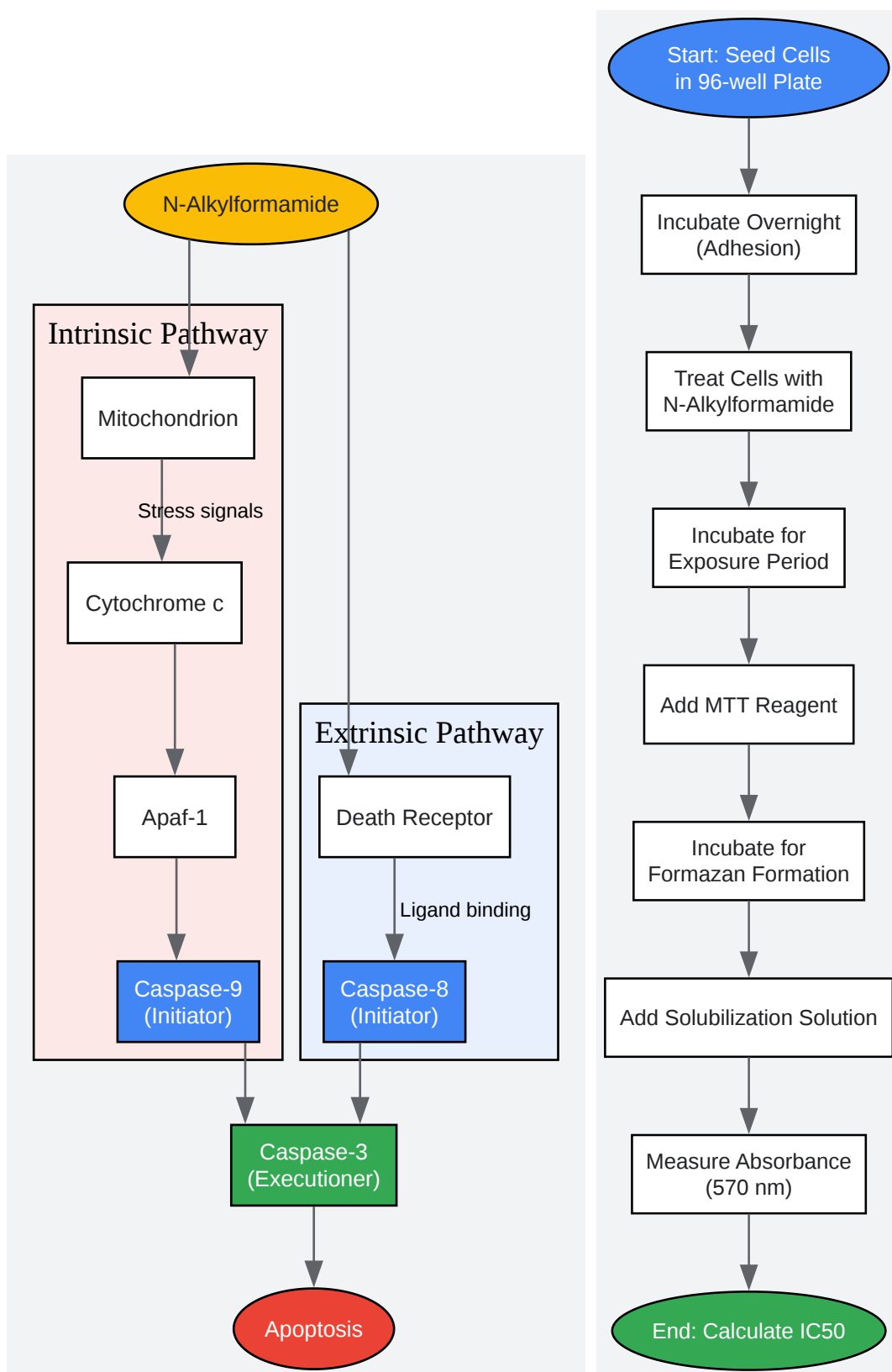
The biological effects of N-alkylformamides are mediated through their interaction with various cellular pathways. Understanding these mechanisms is crucial for the rational design of new therapeutic agents and for predicting potential toxicities.

Metabolic Activation and Hepatotoxicity

Several N-alkylformamides, notably N,N-dimethylformamide (DMF) and N-methylformamide (NMF), undergo metabolic activation in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[\[19\]](#) This metabolic process can lead to the formation of reactive intermediates that

can cause cellular damage and hepatotoxicity.[20] The metabolic pathway of DMF involves hydroxylation to N-(hydroxymethyl)-N-methylformamide (HMMF), which then decomposes to NMF. NMF can be further metabolized through oxidation of the formyl moiety, a pathway associated with hepatotoxicity.[20]





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